2-(1h-Indol-1-yl)benzonitrile
Description
Significance of Indole (B1671886) and Benzonitrile (B105546) Moieties in Chemical Synthesis and Materials Science
The indole and benzonitrile moieties are fundamental building blocks in the world of organic chemistry, each contributing unique properties to the molecules they are part of. Their combination in N-arylindole benzonitrile scaffolds creates a synergy that is of great interest to researchers.
Indole, an aromatic heterocyclic organic compound, consists of a bicyclic structure, featuring a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. numberanalytics.com This arrangement makes it a crucial component in a vast array of natural products, including the essential amino acid tryptophan, as well as numerous alkaloids and pharmaceuticals. numberanalytics.combohrium.com Its unique electronic properties allow it to be a versatile building block in both medicinal chemistry and materials science. numberanalytics.comnih.gov
The indole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govchemrj.org In materials science, indole derivatives are explored for their potential in developing organic electronics, such as organic light-emitting diodes (OLEDs), due to their photophysical properties. numberanalytics.com
Benzonitrile, an aromatic compound with a cyano (-C≡N) group attached to a benzene ring, is a valuable intermediate in organic synthesis. solubilityofthings.comatamankimya.com The nitrile group is highly versatile and can be converted into various other functional groups, including amines, carboxylic acids, and ketones, making benzonitrile a key starting material for a wide range of chemical transformations. pearson.comnumberanalytics.com
It serves as a precursor in the production of pharmaceuticals, pesticides, and dyes. solubilityofthings.comrsc.org Furthermore, benzonitrile and its derivatives can act as ligands in coordination chemistry, forming complexes with transition metals that are useful as synthetic intermediates. wikipedia.org
Structural Considerations for N-Arylindole Benzonitrile Architectures
The position of the nitrile group on the benzene ring relative to the point of attachment to the indole nitrogen is a key structural variable. For instance, in 2-(1H-Indol-1-yl)benzonitrile, the nitrile group is ortho to the indole substituent, which can lead to specific intramolecular interactions and influence the compound's reactivity and photophysical properties.
Overview of Contemporary Research Trends in this compound and Related Derivatives
Recent research has focused on the synthesis and application of this compound and its derivatives in various fields. One area of significant interest is their use as building blocks for more complex heterocyclic systems. For example, studies have shown that N-(2-cyanoaryl)indoles can undergo annulation reactions to form indole-indolone scaffolds. acs.org
Furthermore, the unique photophysical properties of these compounds are being explored. diva-portal.orgnih.govmdpi.com The combination of the electron-rich indole and the electron-withdrawing benzonitrile can lead to interesting fluorescence and charge-transfer characteristics, making them potential candidates for use in organic electronics and as chemical sensors. smolecule.com Research into the synthesis of various substituted N-arylindoles continues to expand, driven by the quest for new materials and biologically active molecules. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-indol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVTEBFRUVRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370991 | |
| Record name | 1-(2-Cyanophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-90-5 | |
| Record name | 1-(2-Cyanophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Studies of N Arylindole Benzonitrile Derivatives
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of indole (B1671886) derivatives. DFT calculations balance computational cost and accuracy, making them well-suited for studying relatively large molecules. These studies provide a detailed picture of the geometric and electronic features that govern the behavior of N-arylindole benzonitriles.
The three-dimensional arrangement of atoms in 2-(1H-indol-1-yl)benzonitrile is crucial to its properties. The key determinant of its shape is the rotation around the single bond connecting the nitrogen of the indole ring to the phenyl ring of the benzonitrile (B105546) moiety. The relative orientation of these two aromatic systems is defined by the dihedral angle.
In computational studies of related cyano-1-(phenylsulfonyl)indoles, the dihedral angle between the indole and the attached phenylsulfonyl group has been found to be a critical parameter. For instance, in a series of such compounds, these dihedral angles were determined to be 85.4(2)°, 87.2(7)°, and 75.1(7)°. mdpi.com These values indicate a nearly perpendicular arrangement of the two ring systems. This orientation minimizes steric hindrance between the rings. For this compound, a similar conformational preference would be expected, with the indole and benzonitrile rings adopting a twisted, non-planar arrangement. The planarity of the indole ring itself is generally maintained, with the sum of the angles around the indole nitrogen approaching the ideal 360° for sp² hybridization. mdpi.com
Table 1: Dihedral Angles in Related Phenylsulfonylindoles
| Compound | Dihedral Angle between Indole and Phenylsulfonyl Rings | Reference |
|---|---|---|
| Cyano-1-(phenylsulfonyl)indole I | 85.4(2)° | mdpi.com |
| Cyano-1-(phenylsulfonyl)indole II | 87.2(7)° | mdpi.com |
| Cyano-1-(phenylsulfonyl)indole III | 75.1(7)° | mdpi.com |
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic and optical properties, as well as the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive. nih.gov
In DFT studies of indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO can be distributed across the entire molecule or localized on an electron-withdrawing substituent. For this compound, the HOMO would be expected to reside primarily on the indole moiety, and the LUMO on the benzonitrile portion, which contains the electron-withdrawing nitrile group. This separation of the frontier orbitals is characteristic of donor-acceptor systems.
Table 2: Frontier Molecular Orbital Energies for an Indole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.87 |
| ELUMO | -1.23 |
| ΔE (HOMO-LUMO Gap) | 4.64 |
Data is illustrative and based on a representative indole derivative from a DFT study.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic interaction. The indole ring, being electron-rich, would also exhibit areas of negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive potential (blue).
To quantify the distribution of electronic charge within the molecule, methods such as Mulliken and Hirshfeld population analysis are employed. These analyses assign partial charges to each atom in the molecule based on the calculated electronic wavefunction. While the absolute values of these charges can be method-dependent, they provide valuable insights into the electronic structure and the nature of chemical bonds.
In this compound, such analysis would be expected to show a negative partial charge on the nitrogen atom of the indole and the nitrogen of the nitrile group, consistent with their higher electronegativity. The carbon atom of the nitrile group would likely carry a partial positive charge. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax).
For N-arylindole derivatives, the electronic transitions are often of a π → π* nature, involving the promotion of an electron from a bonding or non-bonding π-orbital to an anti-bonding π*-orbital. In donor-acceptor systems like this compound, intramolecular charge transfer (ICT) transitions can also occur, where an electron is transferred from the donor part (indole) to the acceptor part (benzonitrile) upon excitation. These ICT bands are often sensitive to solvent polarity. The predicted λmax values can be compared with experimental spectra to validate the computational model and to aid in the interpretation of the experimental data.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are fundamental in determining the three-dimensional structure and stability of molecules. nih.gov Analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, offers insights into the conformational preferences and intermolecular associations of N-arylindole benzonitrile derivatives.
Reduced Density Gradient (RDG) Scatter Plots and Isosurfaces
The Reduced Density Gradient (RDG) is a powerful tool based on electron density and its derivatives for visualizing and characterizing NCIs. scirp.orgchemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be identified. researchgate.net
Hydrogen Bonds: Appear as strong, attractive interactions, typically represented by blue-colored isosurfaces in RDG plots.
Van der Waals Interactions: Are weaker and are visualized as green-colored regions. arxiv.org
Steric Repulsion: Is indicated by red-colored isosurfaces, signifying repulsive forces between atoms in close proximity. arxiv.org
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide valuable information about the conformational stability and dynamic interactions of N-arylindole benzonitrile derivatives. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how the molecule will behave in different environments, such as in solution or when interacting with a biological target. mdpi.com
The stability of different conformations of this compound can be assessed by running long-timescale MD simulations and analyzing the resulting trajectories. nih.gov This analysis can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. arxiv.org For instance, the rotational barrier around the bond connecting the indole and benzonitrile rings can be estimated, providing insight into the molecule's conformational freedom. nih.gov
MD simulations are also instrumental in studying the dynamics of interactions between the molecule and its surroundings, such as solvent molecules or a protein binding pocket. nih.gov This can help in understanding how the molecule binds to a receptor and the role of specific interactions in the binding process.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other chemical properties. rsc.orgcrimsonpublishers.com These descriptors provide a quantitative basis for understanding and comparing the behavior of different molecules.
Acid-Dissociation Constants
The acid-dissociation constant (pKa) is a measure of the acidity of a compound in a solution. mdpi.comresearchgate.net For N-arylindole benzonitrile derivatives, the pKa value is relevant for the indole N-H proton. mdpi.com Computational methods, particularly those based on density functional theory (DFT), can be used to predict pKa values by calculating the free energy change associated with the deprotonation reaction in a solvent. dtu.dknih.gov The accuracy of these predictions depends on the chosen theoretical level and solvation model. researchgate.net Understanding the pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets. electronicsandbooks.com
Static Polarizabilities and Hyperpolarizabilities
Polarizability (α) and hyperpolarizability (β, γ) describe the response of a molecule's electron cloud to an external electric field. psu.edunih.gov These properties are crucial for understanding a molecule's linear and nonlinear optical (NLO) properties. researchgate.net Computational methods can provide reliable estimates of these parameters. rsc.orgosti.gov
Static Polarizability (α): Relates to the induced dipole moment in a weak, static electric field. It is a measure of the "softness" of the electron cloud.
Hyperpolarizabilities (β and γ): Describe the nonlinear response to strong electric fields and are responsible for phenomena like second-harmonic generation.
For N-arylindole benzonitrile derivatives, the presence of electron-donating (indole) and electron-withdrawing (benzonitrile) groups can lead to significant charge transfer and, consequently, large hyperpolarizability values. researchgate.netresearcher.life Computational studies can help in designing molecules with enhanced NLO properties by modifying the substituent groups. researchgate.net
Charge-Transfer Characteristics
The interaction between the electron-rich indole ring and the electron-deficient benzonitrile ring in this compound gives rise to intramolecular charge transfer (ICT) characteristics. bohrium.comrsc.org This phenomenon can be studied computationally by analyzing the molecular orbitals and the changes in electron density upon electronic excitation. beilstein-journals.org
The highest occupied molecular orbital (HOMO) is typically localized on the indole moiety (the donor), while the lowest unoccupied molecular orbital (LUMO) is concentrated on the benzonitrile part (the acceptor). crimsonpublishers.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic properties and reactivity. crimsonpublishers.com A smaller HOMO-LUMO gap generally implies easier electronic transitions and greater charge-transfer character.
Nature of Singlet and Triplet Electronic States
The electronic states of a molecule are characterized by the spin multiplicity of its electrons. uomustansiriyah.edu.iq In the ground state, most molecules have all their electron spins paired, resulting in a singlet state. libretexts.org Upon absorption of light, an electron can be promoted to a higher energy orbital, leading to an excited singlet state (spins still paired) or an excited triplet state (spins become parallel). uomustansiriyah.edu.iqlibretexts.org
The nature and energy of the singlet and triplet excited states of this compound can be investigated using time-dependent density functional theory (TD-DFT) and other computational methods. researchgate.net These calculations provide insights into the molecule's photophysical properties, such as its absorption and emission spectra (fluorescence and phosphorescence). slideshare.net The relative energies of the singlet and triplet states are crucial for understanding the efficiency of intersystem crossing, a process where the molecule transitions from a singlet to a triplet state. libretexts.orgscribd.com
In Silico Modeling of Intermolecular Interactions
In silico modeling has become an indispensable tool in the study of N-arylindole benzonitrile derivatives, providing critical insights into their intermolecular interactions that govern their biological activity. nih.govmdpi.com These computational techniques allow for the simulation and prediction of how these molecules bind to biological targets, such as enzymes and receptors. nih.govnih.gov By elucidating the non-covalent forces at play, including hydrophobic interactions, hydrogen bonds, and halogen bonds, researchers can understand structure-activity relationships (SAR) and rationally design more potent and selective compounds. nih.govrsc.org Theoretical investigations, often employing methods like Density Functional Theory (DFT), complement these studies by providing detailed information on molecular geometry, electronic properties, and the nature of specific intermolecular contacts. tandfonline.com
Computational Docking Studies for Binding Site Analysis
Computational docking is a key in silico method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov For N-arylindole benzonitrile derivatives, docking studies are frequently performed to understand their interaction with the active sites of protein targets. These studies have been instrumental in identifying potential mechanisms of action and explaining the observed biological activities.
In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data (PDB - Protein Data Bank), and the ligand (the indole derivative) is placed into the binding site. An algorithm then samples various conformations and orientations of the ligand, calculating a scoring function to estimate the binding energy for each pose. The results can reveal crucial details about the binding mode. For example, studies on heterocyclic combretastatin (B1194345) analogues, which share structural similarities, have shown that these molecules can bind to the hydrophobic pocket at the interface of α- and β-tubulin, stabilized by van der Waals' interactions with surrounding residues. nih.gov Similarly, docking analyses of pyrazole (B372694) derivatives have helped to explain their anti-inflammatory properties by modeling their binding to receptors like human peroxiredoxin 5 and tyrosine kinase. nih.gov
Table 1: Examples of Docking Study Findings for Indole-Related Compounds
| Compound Class/Derivative | Protein Target | Key Findings | Reference(s) |
| Heterocyclic trans-cyanocombretastatin analogues | α,β-Tubulin | Binding in the hydrophobic colchicine (B1669291) site; stabilization via van der Waals' interactions. | nih.gov |
| Pyrazole benzonitrile derivatives | Human Peroxiredoxin 5, Tyrosine Kinase | Identification of receptor-ligand binding modes explaining anti-inflammatory activity. | nih.gov |
| Quinazolin-4(3H)-one motifs | Bacterial/Fungal Proteins | Compounds showed good binding affinities; molecular dynamics simulations confirmed structural stability of complexes. | nih.gov |
| bis-1,4-phenylene-1H-1,2,3-triazole derivatives | Various Microbial Proteins (e.g., PDB ID: 3t88, 2wje) | Identification of the most stable compounds with the lowest binding energy, correlating with biological activity. | tandfonline.com |
Analysis of Hydrogen Bonding and Halogen Bonding Interactions
Beyond general hydrophobic interactions, specific directional forces like hydrogen and halogen bonds are critical determinants of a ligand's binding affinity and selectivity. Computational and crystallographic studies provide precise information on these interactions for N-arylindole benzonitrile derivatives.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a halogen-bond donor) and interacts with a nucleophilic region, such as a lone pair or a π-system. acs.orgnih.gov This interaction, denoted as R–X···Y, is highly directional and has been increasingly recognized for its importance in molecular recognition and crystal engineering. acs.orgbeilstein-journals.org
For halogenated N-arylindole benzonitrile derivatives, a halogen substituent (e.g., F, Cl, Br, I) on the aromatic rings can participate in halogen bonds with nucleophilic sites in a receptor, such as the backbone carbonyl oxygen or side chains of amino acids like serine, threonine, aspartate, or glutamate. Studies on iodoimidazole derivatives have shown strong C-I···N and C-I···π halogen bonds that dictate the crystal packing. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org Computational modeling of the molecular electrostatic potential surface can identify the electrophilic region (the σ-hole) on the halogen atom, confirming its potential to act as a halogen-bond donor. nih.gov
Table 2: Observed Non-Covalent Interactions in Related Indole Crystal Structures
| Compound/Derivative | Interaction Type | Description of Interaction Geometry | Reference(s) |
| (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile | Hydrogen Bond (N-H···O) | Molecules are linked into chains by a series of N—H···O hydrogen bonds. | nih.gov |
| 2-(1H-indol-3-yl)-2-oxoacetamide | Hydrogen Bond (N-H···O) | An elaborate system of N-H···O hydrogen bonds forms a ladder-like construct, building a 3D network. | nih.gov |
| (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine | Hydrogen Bond (N-H···N) | Molecules are connected by N—H···N hydrogen bonds, generating a chain. | iucr.org |
| 1-benzyl-2-iodo-1H-imidazole | Halogen Bond (C-I···N) | A strong C-I···N interaction (N···I distance of 2.8765 Å) connects molecules into zigzag ribbons. | nih.gov |
| 1-benzyl-4-iodo-1H-imidazole | Halogen Bond (C-I···π) | The structure features C-I···π halogen-bonded dimers. | nih.gov |
Advanced Chemical Reactivity and Mechanistic Investigations of 2 1h Indol 1 Yl Benzonitrile Derivatives
Electrophilic Substitution and Functionalization at Indole (B1671886) Positions
The indole nucleus within the 2-(1H-indol-1-yl)benzonitrile framework is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. researchgate.net This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide array of functional groups. jst.go.jp
The regioselectivity of electrophilic attack on the indole ring is a well-studied phenomenon, governed by the electronic properties of the bicyclic system.
C-3 Position: The C-3 position is overwhelmingly the preferred site for electrophilic substitution in most indoles. jst.go.jp This preference is attributed to the formation of the most stable cationic intermediate (Wheland intermediate), where the positive charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. Acylation reactions, for instance, proceed selectively at the 3-position of indoles. jst.go.jp Bromination of related compounds such as 4-(1H-indol-1-yl)benzonitrile also occurs at the C-3 position. vulcanchem.com
N-1 Position: The indole nitrogen bears a lone pair of electrons and can act as a nucleophile, making it a site for reactions with electrophiles, particularly alkylating and acylating agents. However, direct electrophilic substitution on the nitrogen is often followed by rearrangement or is part of a different mechanistic pathway than aromatic substitution. In some cases, the N-1 position is deprotonated to form an indolyl anion, which then readily reacts with electrophiles.
C-2 Position: The C-2 position is the second most electron-rich carbon and is generally the next most favored site for electrophilic attack after C-3, especially if the C-3 position is blocked. Palladium-catalyzed C-H alkynylation of N-arylindoles has been shown to occur at the C-2 position. rsc.org
The rate and orientation of electrophilic substitution are significantly modulated by the presence of substituents on the indole or the attached benzonitrile (B105546) ring.
Electron-Donating Groups (EDGs): Substituents such as methyl (-Me), methoxy (B1213986) (-OMe), or dimethylamino (-NMe2) on the indole ring increase its electron density. This enhances the nucleophilicity of the ring system, activating it towards electrophilic attack and generally increasing the reaction rate. Studies on the annulation of N-(2-cyanophenyl)-indoles show that substrates with electron-donating groups on the indole ring display higher reactivity, affording the corresponding products in excellent yields. acs.org For example, 2-(5-(dimethylamino)-1H-indol-1-yl)benzonitrile reacts efficiently under standard conditions. acs.orgnih.gov
Nucleophilic Substitution Reactions on the Nitrogen Atom of Indole
While electrophilic attack is more common for the indole ring, under specific conditions, the indole nitrogen can undergo nucleophilic substitution. This represents a less conventional but synthetically valuable transformation.
A notable example involves the reaction of 1-hydroxyindoles with a nucleophile, such as another indole molecule, in the presence of a strong acid like 85% formic acid. clockss.orgresearchgate.netcore.ac.uk In this process, the acid protonates the hydroxyl group on the N-1 position, converting it into a good leaving group (H₂O). This makes the indole nitrogen susceptible to attack by a nucleophile. clockss.org The reaction proceeds via a proposed SN2 mechanism on the indole nitrogen, a rare event in indole chemistry, to yield 1-(indol-3-yl)indoles. clockss.orgcore.ac.uk This novel reaction provides a direct method for forming an N-C bond at the N-1 position of the indole nucleus. researchgate.net In a different system, base-promoted intramolecular nucleophilic cyclization involving the indole nitrogen has also been observed as a key step in the formation of indolo[1,2-a]quinazolines. thieme-connect.de
Reactions Involving the Benzonitrile Moiety
The benzonitrile portion of this compound contains a nitrile (-C≡N) group, which serves as a versatile functional handle for a variety of chemical transformations. evitachem.comrug.nl
The nitrile group can participate as a key component in annulation reactions, which are processes that form a new ring onto an existing structure. mdpi.com A significant application for this compound derivatives is in methyl trifluoromethanesulfonate (B1224126) (MeOTf)-induced annulation. acs.orgnih.gov
In this reaction, the nitrile group is activated by the powerful electrophile MeOTf. This activation facilitates an intramolecular electrophilic attack from the electron-rich C-3 position of the indole ring onto the nitrile carbon. The subsequent cascade of reactions results in the formation of a new six-membered ring, yielding polycyclic indolo[1,2-a]indol-10-imine scaffolds. acs.orgnih.gov The reaction is efficient for a variety of substrates, including those with both electron-donating and electron-withdrawing groups on the indole and benzonitrile rings. acs.org
| Indole Substrate | Product | Yield |
|---|---|---|
| 2-(3-Methyl-1H-indol-1-yl)benzonitrile | (Z)-N,11-Dimethyl-10H-indolo[1,2-a]indol-10-imine | 95% |
| This compound | (Z)-N-Methyl-10H-indolo[1,2-a]indol-10-imine | 77% |
| 2-(5-Methoxy-1H-indol-1-yl)benzonitrile | (Z)-2-Methoxy-N-methyl-10H-indolo[1,2-a]indol-10-imine | 89% |
| 2-(5-Chloro-1H-indol-1-yl)benzonitrile | (Z)-2-Chloro-N-methyl-10H-indolo[1,2-a]indol-10-imine | 98% |
| 4-Chloro-2-(1H-indol-1-yl)benzonitrile | (Z)-7-Chloro-N-methyl-10H-indolo[1,2-a]indol-10-imine | 98% |
| 4-Fluoro-2-(1H-indol-1-yl)benzonitrile | (Z)-7-Fluoro-N-methyl-10H-indolo[1,2-a]indol-10-imine | 99% |
The carbon atom of a nitrile group is electrophilic, but this electrophilicity is often insufficient for reactions with weak nucleophiles like the indole ring. However, the reactivity can be significantly enhanced by using a Lewis acid or a transition metal catalyst. jst.go.jp
It has been demonstrated that a combination of a boron Lewis acid (like PhBCl₂ or BCl₃) and a nitrile can serve as an effective reagent for the acylation of indoles at the C-3 position. jst.go.jp In this process, the Lewis acid coordinates to the nitrile nitrogen, which strongly polarizes the C≡N bond and makes the nitrile carbon a potent electrophile. The electron-rich C-3 position of indole then attacks this activated carbon. Subsequent hydrolysis of the resulting imine intermediate furnishes the 3-acylindole in good yield. jst.go.jp A similar transformation can be achieved using a palladium catalyst, which facilitates the addition of unprotected indoles to nitriles to afford 3-acyl indoles. researchgate.net This methodology provides a valuable alternative to traditional Friedel-Crafts acylation. jst.go.jp
| Nitrile Reagent | Lewis Acid | Product (3-Acyl-1-methylindole) | Yield |
|---|---|---|---|
| Trichloroacetonitrile | PhBCl₂ | 2,2,2-Trichloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | 89% |
| Benzonitrile | BCl₃ | (1-Methyl-1H-indol-3-yl)(phenyl)methanone | 80% |
| Acetonitrile (B52724) | BCl₃ | 1-(1-Methyl-1H-indol-3-yl)ethan-1-one | 78% |
| Propionitrile | BCl₃ | 1-(1-Methyl-1H-indol-3-yl)propan-1-one | 69% |
Cycloaddition Reactions and Annulation Pathways of Indole Compounds.bohrium.comderpharmachemica.com
Cycloaddition and annulation reactions are powerful, atom-economical strategies for constructing complex molecular architectures from relatively simple indole precursors. bohrium.com In these reactions, the indole moiety can act as either the two-electron or four-electron component, leading to a variety of fused and bridged ring systems. The regioselectivity of these reactions is a significant challenge due to the multiple reactive sites on the indole ring, but controlling the reaction conditions and the nature of substituents allows for targeted synthesis. bohrium.com Annulation pathways, particularly those involving intramolecular cyclization, provide efficient routes to polycyclic indole derivatives.
The C2-C3 π-bond within the indole scaffold is the primary site for cycloaddition reactions. wikipedia.org Its enamine-like character makes it highly reactive toward various dienophiles and dipoles. Indole derivatives can participate in a range of cycloadditions, including [4+2], [3+2], and [4+3] reactions, which serve as key steps in the synthesis of complex natural products and novel heterocyclic frameworks. bohrium.comnumberanalytics.com
[4+2] Cycloaddition (Diels-Alder Type): 3-Vinylindoles can act as the diene component in [4+2] cycloadditions with dienophiles like bismaleimides to form biscarbazole structures. rsc.org Conversely, the indole C2-C3 bond can act as a dienophile, reacting with dienes such as 2-aminofuran in intramolecular Diels-Alder reactions to build advanced intermediates for alkaloids like strychnine. wikipedia.org
[4+3] Cycloaddition: These reactions are particularly useful for constructing seven-membered rings fused to the indole core, yielding cyclohepta[b]indole structures. nih.gov For instance, 2-vinylindoles can react with in-situ generated oxyallyl cations in a dearomative (4+3) cycloaddition to furnish the cyclohepta[b]indole scaffold with high diastereoselectivity. nih.gov A relevant example in the context of benzonitrile-substituted indoles is the rhodium-catalyzed formal aza-[4+3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes, which has been used to synthesize compounds like 4-(10-Methyl-1-tosyl-1,2,5,10-tetrahydroazepino[2,3-b]indol-2-yl)benzonitrile. acs.org
Table 1: Representative Cycloaddition Reactions of Indole Derivatives
| Reaction Type | Indole Substrate | Reactant | Catalyst/Conditions | Product Type | Ref. |
| [4+3] Cycloaddition | 2-Vinylindoles | α-Bromoketones | DIPEA, TFE | Cyclohepta[b]indoles | nih.gov |
| [4+3] Cycloaddition | 3-Alkenylindoles | Oxyallyl cations | Imidodiphosphorimidate (IDPi) catalysts | Cyclohepta[b]indoles | nih.gov |
| [4+2] Cycloaddition | 3-Vinylindoles | Bismaleimides | Heat | Biscarbazoles | rsc.org |
| Aza-[4+3] Cycloaddition | 3-Diazoindolin-2-imines | 1,3-Dienes | Rh₂(OAc)₄ | Azepinoindoles (e.g., 4-(10-Methyl-1-tosyl-1,2,5,10-tetrahydroazepino[2,3-b]indol-2-yl)benzonitrile) | acs.org |
While direct cleavage of the C2-N sigma bond is less common, its involvement is crucial in annulation reactions where the indole nitrogen participates in ring formation. In these cascade processes, the N1-C2 unit of the indole is incorporated into a newly formed heterocyclic ring. This strategy is particularly effective for synthesizing indole-fused quinazolines and related polycyclic systems.
A notable example is the methyl trifluoromethanesulfonate (MeOTf)-induced annulation of N-(2-cyanoaryl)indoles. When 2-(3-methyl-1H-indol-1-yl)benzonitrile is treated with MeOTf, it undergoes an intramolecular cyclization cascade. acs.org The reaction is initiated by methylation of the nitrile nitrogen, which activates it for nucleophilic attack by the C3 position of the indole ring, ultimately forming polycyclic indolo[1,2-a]indol-10-imine products in high yields. acs.org
Another powerful annulation strategy involves a palladium-catalyzed cascade reaction. The coupling of (2-bromophenyl)acetonitriles with 2-aminobenzonitriles proceeds through a likely 2-(2-amino-1H-indol-1-yl)benzonitrile intermediate. thieme-connect.de This intermediate undergoes a subsequent base-promoted nucleophilic cyclization, where the exocyclic amino group attacks the nitrile on the N-phenyl substituent, followed by a second cyclization of the indole nitrogen onto the other cyano group to afford indolo[1,2-a]quinazolin-5-amines. thieme-connect.de
Table 2: Annulation Reactions Involving the Indole C2-N Bond
| Reaction Name | Substrate | Reagent/Catalyst | Product Type | Ref. |
| MeOTf-Induced Annulation | 2-(3-Methyl-1H-indol-1-yl)benzonitrile | MeOTf | Indolo[1,2-a]indol-10-imines | acs.org |
| Palladium-Catalyzed Denitrogenative Annulation | (2-Bromophenyl)acetonitriles & 2-Aminobenzonitriles | Pd catalyst, t-BuXPhos ligand | Indolo[1,2-a]quinazolin-5-amines | thieme-connect.de |
Oxidative Transformations of the Indole Scaffold.rsc.org
The electron-rich nature of the indole ring makes it susceptible to oxidation. researchgate.net Oxidative transformations are a cornerstone for converting planar indoles into three-dimensional, biologically relevant indoline (B122111) structures. rsc.orgresearchgate.net A common strategy involves the oxidative activation of the C2-C3 π-bond, which generates reactive intermediates such as indole radical cations or iminium cations. rsc.org These intermediates can then be trapped by nucleophiles or participate in cascade reactions to form oxygen-containing heterocycles. rsc.orgresearchgate.net
One advanced approach is the "oxidative umpolung," which inverts the typical nucleophilic character of the indole ring. nih.govacs.org For example, using chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalysis, the indole nitrogen can be iodinated. This generates an electrophilic N-iodo intermediate, which enhances the electrophilicity of the indole core and facilitates dearomative cyclization reactions. nih.govacs.org
A specific application involving a benzonitrile derivative is the organoselenium-catalyzed C2,3-diarylation of N-H indoles. This reaction allows for the direct functionalization of both the C2 and C3 positions. Using this method, 4-(1H-indol-1-yl)benzonitrile can be reacted with electron-rich arenes like 1,3,5-trimethoxybenzene (B48636) to yield the diarylated product, 4-(2,3-bis(2,4,6-trimethoxyphenyl)-1H-indol-1-yl)benzonitrile, in good yield. acs.org
Table 3: Selected Oxidative Transformations of Indole Derivatives
| Reaction Type | Substrate | Reagent/Catalyst | Key Feature/Intermediate | Product Example | Ref. |
| Oxidative Umpolung | 2,3-Disubstituted Indoles | Quaternary Ammonium Hypoiodite/Oxidant | N-Iodo intermediate, dearomative spirocyclization | Spiroindolenines | acs.org |
| Organoselenium-Catalyzed Diarylation | 4-(1H-Indol-1-yl)benzonitrile | Diphenyl Diselenide / (NH₄)₂S₂O₈ | C-H activation at C2 and C3 | 4-(2,3-Bis(2,4,6-trimethoxyphenyl)-1H-indol-1-yl)benzonitrile | acs.org |
| Oxidative C2-C3 π-bond Activation | General Indoles | Various oxidants (electrochemical, photochemical) | Indole radical cation / Iminium cation | Oxygen-containing indolines (indoxyls, indolones) | rsc.org |
Reactions with Carbene Species.rsc.org
Indoles exhibit versatile reactivity towards carbene species, leading to a range of valuable products through cyclopropanation, C-H insertion, and annulation reactions. nih.govuit.no The reaction pathway is often dictated by the type of carbene and the catalyst employed.
Halocarbenes, for instance, typically react with the indole C2-C3 double bond to yield cyclopropane-fused indoline systems. bhu.ac.in Transition metal carbenes, often generated in situ, offer more diverse reactivity. Rhodium(I)-carbenes can be used for the chemoselective cyclopropanation of the indole ring. nih.gov In other cases, metal carbenes can lead to indole synthesis itself; for example, iridium-carbenes derived from sulfoxonium ylides can react with anilines via N-H insertion followed by acid-catalyzed cyclization to form the indole scaffold. uit.no
N-Heterocyclic carbenes (NHCs) have emerged as powerful tools both as organocatalysts and as ligands for transition metals in indole functionalization. nih.govbeilstein-journals.org In organocatalysis, NHCs can activate substrates through the formation of Breslow intermediates, enabling formal [4+2] cycloadditions of indole aldehydes with imines. acs.org
As ligands, NHCs are highly effective in palladium-catalyzed direct C-H activation/arylation reactions. Research has shown that a Pd-NHC complex can effectively catalyze the C-H arylation of indole derivatives. This methodology has been successfully applied to 2-(3-methyl-1H-indol-1-yl)benzonitrile, which undergoes arylation at the C2 position of the indole ring when reacted with 4-bromobenzonitrile, demonstrating a direct functionalization of the indole core. sci-hub.ru
Table 4: Reactivity of Indole Derivatives with Carbenes
| Carbene Type/Source | Indole Substrate | Catalyst System | Reaction Type | Product Type | Ref. |
| Rh(I)-Carbene | General Indoles | Rh(I) complexes | Cyclopropanation | Cyclopropane-fused indolines | nih.gov |
| N-Heterocyclic Carbene (NHC) | Indole aryl aldehydes | NHC organocatalyst | Formal [4+2] Reaction | Multicyclic pyridoindoles | acs.org |
| Metal-NHC Complex | 2-(3-Methyl-1H-indol-1-yl)benzonitrile | Pd-NHC complex | C-H Arylation | C2-arylated indole derivatives | sci-hub.ru |
| Iridium Carbene | Anilines (for synthesis) | [Ir(COD)Cl]₂ / p-TSA | N-H Insertion / Cyclization | Substituted indoles | uit.no |
Spectroscopic and Photophysical Characterization of N Arylindole Benzonitrile Systems
Absorption Spectroscopy (UV-Vis)
The electronic absorption spectra of N-arylindole benzonitrile (B105546) systems are characterized by intramolecular charge-transfer (ICT) transitions. mdpi.comrroij.com This phenomenon involves the photoexcitation of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich indole (B1671886) ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient benzonitrile moiety. mdpi.com
Table 1: Representative UV-Vis Absorption Data for a Related Indole-Benzonitrile System
| Compound | λ_max (nm) | Notes | Source |
| Boehmite-ortho(1H-indol-2-yl)benzonitrile | 216, 319, 415 | Data for a structural isomer in a composite material. The shifts in peak wavelengths indicate changes in the electronic environment. | researchgate.net |
Fluorescence Spectroscopy
The fluorescence of N-arylindole benzonitrile systems originates from the radiative decay of the excited intramolecular charge-transfer state. mdpi.comrroij.com A key feature of this emission is its high sensitivity to the local environment, particularly solvent polarity, a phenomenon known as solvatochromism. rroij.com In polar solvents, the charge-transfer excited state is stabilized, which often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum and an increase in the Stokes shift (the difference between the absorption and emission maxima). rroij.com
Indole derivatives designed with a donor-π-acceptor architecture are recognized as powerful candidates for optical probes due to their strong fluorescence emission in solution. mdpi.com The inherent twisted geometry between the donor and acceptor rings can influence the solid-state fluorescence and lead to aggregation-induced emission (AIE) properties. mdpi.com Experimental setups for these measurements often utilize spectrometers that can record both emission and excitation spectra, with quantum yields determined using an integrating sphere. semanticscholar.org
Luminescence Properties and Mechanisms
The donor-acceptor structure of N-arylindole benzonitriles makes them prime candidates for advanced luminescence mechanisms such as thermally activated delayed fluorescence (TADF). acs.org This process is highly significant for applications in organic light-emitting diodes (OLEDs). The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. acs.org
In such systems, after initial excitation to the S₁ state, the molecule can undergo intersystem crossing (ISC) to the T₁ state. Because the energy difference (ΔE_ST) is small, the molecule can then return to the S₁ state via reverse intersystem crossing (rISC), a process assisted by thermal energy from the surroundings. This allows the harvesting of triplet excitons, which would otherwise be lost to non-radiative decay, and converts them into delayed fluorescence that matches the wavelength of the prompt fluorescence. acs.org Studies on structurally similar indolo[3,2-b]indole derivatives have shown that the S₁ state energy can be tuned by modifying the acceptor unit, while the T₁ energy remains localized on the donor backbone, allowing for precise control over the ΔE_ST gap. acs.org
Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a fundamental tool for the structural elucidation of N-arylindole benzonitrile systems. uobasrah.edu.iq Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule. wiley-vch.dersc.org
¹H NMR: In the proton NMR spectrum, the aromatic protons of the indole and benzonitrile rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. redalyc.orgacs.org The specific chemical shifts and coupling constants provide definitive information about the substitution pattern.
¹³C NMR: The carbon spectrum provides complementary information. A characteristic signal is the quaternary carbon of the nitrile group (C≡N), which appears around 110-120 ppm. redalyc.org The remaining aromatic carbons can be distinguished based on their chemical shifts and through the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer). redalyc.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the connectivity between protons and carbons, ensuring accurate structural assignment. acs.org
The following table presents representative NMR data for a closely related compound, 4-(6-Hydroxy-1H-indol-1-yl)benzonitrile. acs.org
Table 2: Representative ¹H and ¹³C NMR Data for an N-Arylindole Benzonitrile Derivative
| Nucleus | Chemical Shift (δ, ppm) | Notes | Source |
| ¹H NMR | 8.41 (d, J=7.9 Hz, 2H), 7.68 (d, J=7.9 Hz, 2H), 7.55 (d, J=8.4 Hz, 1H), 7.28 (d, J=1.3 Hz, 1H), 7.15 (s, 1H), 6.81 (d, J=8.5 Hz, 1H), 6.71 (d, J=3.1 Hz, 1H), 4.87 (s, 1H) | Recorded in CDCl₃. Signals correspond to aromatic and hydroxyl protons. | acs.org |
| ¹³C NMR | 152.9, 145.4, 145.1, 136.1, 126.2, 125.5, 124.3, 123.2, 122.3, 111.3, 106.2, 96.8 | Recorded in CDCl₃. | acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. uobasrah.edu.iq For 2-(1H-indol-1-yl)benzonitrile and its analogues, the most diagnostic absorption is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, strong band in the region of 2220–2230 cm⁻¹. rsc.orgredalyc.org Other characteristic bands include C-H stretching vibrations for the aromatic rings and C=C bond stretching within the rings. rasayanjournal.co.innih.gov IR spectra are commonly recorded using KBr pellets or an ATR (Attenuated Total Reflectance) device. wiley-vch.dersc.org
Table 3: Characteristic IR Absorption Frequencies for N-Arylindole Benzonitrile Systems
| Functional Group | Wavenumber (cm⁻¹) | Description | Source |
| N-H Stretch (Indole) | ~3386 | Present in related amine structures. | redalyc.org |
| C-H Stretch (Aromatic) | ~3061 | Aromatic C-H bond vibrations. | rsc.org |
| C≡N Stretch (Nitrile) | 2221 - 2222 | Strong, sharp, and highly characteristic nitrile absorption. | rsc.orgredalyc.org |
| C=C Stretch (Aromatic) | 1450 - 1612 | Skeletal vibrations of the aromatic rings. | redalyc.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight and elemental formula of a compound with high accuracy. nih.gov This method can differentiate between compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.govlcms.cz The calculated exact mass for a proposed chemical formula is compared to the experimentally found mass, with a close match confirming the compound's identity. acs.orgmdpi.com This technique is often performed using electrospray ionization (ESI). acs.orgacs.orgmdpi.com
Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
| (Z)-2-Methoxy-N-methyl-10H-indolo[1,2-a]indol-10-imine | C₁₇H₁₅N₂O⁺ | 263.1179 | 263.1180 | acs.org |
| 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | C₁₉H₁₁N₃ | 282.10257 | 282.10179 | mdpi.com |
| 4-(6-Hydroxy-1H-indol-1-yl)benzonitrile | C₁₄H₁₀N₂O₃ | 254.0691 ([M]⁺) | 254.0669 ([M]⁺) | acs.org |
X-ray Crystallography for Solid-State Structure Elucidation of Analoguesiucr.org
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For N-arylindole benzonitrile systems, this method provides crucial insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. The study of analogues of this compound reveals key structural features and supramolecular assemblies.
Detailed crystallographic data has been reported for several analogues, offering a window into their solid-state behavior. For instance, the crystal structure of (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile, an analogue, has been meticulously characterized. nih.gov The analysis of this compound revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The molecule exhibits a non-planar conformation, with a significant dihedral angle between the indole and benzonitrile moieties, which is a common feature in such sterically hindered systems.
The crystal packing of these analogues is often governed by a combination of weak intermolecular forces. Hydrogen bonds, where present, play a significant role in the formation of specific supramolecular architectures. In the case of (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov However, it is noteworthy that the cyano group in this particular analogue does not participate in the supramolecular aggregation. nih.gov
Another example is the crystallographic analysis of 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netiosrjournals.orgthiadiazole, which, while an indol-2-yl analogue, provides relevant insights into the packing of indole derivatives. The packing of this molecule is dominated by N…H, S…H, C…C, and S…C non-covalent interactions, a finding that is consistent with Hirshfeld surface analysis. mdpi.com
Furthermore, π–π stacking interactions are a recurring motif in the crystal structures of aromatic compounds, including indole derivatives. iucr.orgresearchgate.net These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute significantly to the cohesion of the crystal lattice. iucr.orgresearchgate.net The relative orientation of the interacting rings can vary, leading to different packing arrangements such as parallel-displaced or T-shaped geometries.
The study of intermolecular interactions in a broader range of indole derivatives has shown the importance of both strong (like N-H…O/N) and weak (like C-H…O/N and C-H…π) hydrogen bonds in dictating the final three-dimensional arrangement of molecules within the crystal. iosrjournals.org Computational methods, such as PIXEL calculations, can be employed to estimate the energies associated with these interactions, providing a quantitative understanding of their contribution to crystal stability. iosrjournals.org
The crystallographic data for selected analogues are summarized in the interactive table below.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile | Monoclinic | P2₁/c | 18.8495(16) | 7.6812(7) | 24.322(2) | 110.939(3) | nih.gov |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netiosrjournals.orgthiadiazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
Advanced Materials Science Applications of N Arylindole Benzonitrile Derivatives
Hydrogen Storage Materials
The quest for efficient and safe hydrogen storage is a critical challenge in the development of a hydrogen-based economy. N-Arylindole benzonitrile (B105546) derivatives have emerged as promising candidates for solid-state hydrogen storage materials, particularly when integrated into composite structures.
Researchers have successfully synthesized composites of N-arylindole benzonitrile and boehmite (γ-AlOOH) using a one-pot electrochemical method. researchgate.netresearchgate.net This process involves using ortho- or para-substituted (1H-indol-2-yl)benzonitrile in the presence of NaCl as an electrolyte. researchgate.netresearchgate.netresearcher.life The resulting composites are characterized by their unique nanostructures and have been analyzed using techniques such as UV-vis spectroscopy, X-ray diffraction (XRD), scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis to understand their physical and chemical properties. researchgate.net
The position of the nitrile group (ortho or para) on the benzonitrile ring has a pronounced effect on the morphology of the resulting nanocomposite and, consequently, its hydrogen storage capabilities. researchgate.netresearcher.life
Boehmite-ortho-(1H-indol-2-yl)benzonitrile: This composite forms nanostructures described as nanoballs. researchgate.net
Boehmite-para-(1H-indol-2-yl)benzonitrile: This isomer leads to the formation of nanosheets. researchgate.net
The difference in nanostructure directly impacts the material's surface area and its efficiency in storing hydrogen. The nanosheet structure of the para-substituted composite provides a higher surface area, which is advantageous for hydrogen adsorption. As a result, the boehmite-para-(1H-indol-2-yl)benzonitrile nanosheets exhibit a higher hydrogen storage capacity of 4.49 wt% compared to the 3.82 wt% capacity of the ortho-substituted nanoballs. researchgate.netresearcher.life
Table 1: Comparison of N-Arylindole Benzonitrile-Boehmite Composites
| Composite | Substituent Position | Nanostructure | Hydrogen Storage Capacity (wt%) | Equilibrium Pressure (bar) |
|---|---|---|---|---|
| Boehmite-(1H-indol-2-yl)benzonitrile | ortho | Nanoballs | 3.82 | 75 |
The storage of hydrogen in these composites has been studied under a range of pressures (10–90 bar) and temperatures (77 K, 173 K, 223 K, and 273 K). researchgate.netresearcher.life The equilibrium pressure, which is a key parameter for practical applications, also varies with the isomer used. The para-substituted composite reaches its maximum storage capacity at a lower equilibrium pressure of 45 bar, while the ortho-substituted composite requires a higher pressure of 75 bar. researchgate.netresearcher.life
The thermodynamic properties of indole (B1671886) derivatives are crucial for understanding their potential as liquid organic hydrogen carriers (LOHC). hbku.edu.qa Studies on the hydrogenation and dehydrogenation of indole systems show that the reaction equilibrium is a determining factor for the conditions required for hydrogen release. hbku.edu.qa The temperature dependence of the equilibrium constant reveals insights into the enthalpy of the reaction, which is a critical factor for the energy requirements of the storage and release cycle. hbku.edu.qamdpi.com
Organic Electronic Materials and Optoelectronic Devices
The rich electron cloud and structural characteristics of indole derivatives make them suitable for applications in optoelectronic materials. researchgate.net Benzonitrile-modified host materials are utilized in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net While research specifically detailing 2-(1h-Indol-1-yl)benzonitrile in this context is emerging, the broader class of indole-based materials shows significant promise. Their inherent electronic properties can be tuned through chemical modification, influencing factors like UV-vis absorption, emission wavelengths, and fluorescence intensity. researchgate.net The combination of the electron-donating indole ring and the electron-withdrawing benzonitrile group can create bipolar host materials, which are beneficial for improving the efficiency of OLEDs. researchgate.net
Role as Building Blocks in Polymer Chemistry and Functional Copolymers
In polymer chemistry, the development of multifunctional nanomaterials often relies on the controlled assembly of block copolymers. klinger-lab.de The 2-cyanoindole unit, a core component of this compound, serves as an important structural motif and a precursor for synthesizing a variety of more complex molecules, including indole-fused polycycles. mdpi.com The ability to functionalize the indole skeleton allows for the creation of tailored polymeric architectures. klinger-lab.demdpi.com These N-arylindole benzonitrile derivatives can be incorporated into polymer chains to impart specific electronic or optical properties, leading to the creation of functional copolymers with applications in advanced materials.
Applications in Dyestuffs and Pigments
Indole derivatives have a long history in the creation of pigments, with indigo (B80030) being one of the most well-known examples. mdpi.com The synthesis of dyes often involves the chemical modification of the indole core. While direct applications of this compound as a dye are not extensively documented, its chemical structure suggests potential as a precursor or intermediate in the synthesis of novel dyestuffs. The synthesis of azo dyes, for instance, can start from aryl amines, and the indole moiety can be functionalized to create chromophores. researchgate.net The electronic properties conferred by the benzonitrile group could be exploited to tune the color and performance of such dyes.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Boehmite-ortho-(1H-indol-2-yl)benzonitrile |
| Boehmite-para-(1H-indol-2-yl)benzonitrile |
| Boehmite (γ-AlOOH) |
| Sodium Chloride (NaCl) |
Future Directions and Emerging Research Avenues for N Arylindole Benzonitrile Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of N-arylindoles, including the benzonitrile (B105546) subclass, has evolved significantly from traditional cross-coupling methods. The current focus is on developing novel routes that are not only efficient and selective but also environmentally sustainable.
A prominent advancement is the development of one-pot, multicomponent reactions that minimize waste and operational complexity. For instance, a microwave-promoted, three-component synthesis of N-arylindoles has been achieved through a sequential Fischer indolisation and copper(I)-catalyzed N-arylation. nih.gov This method is notable for its use of an inexpensive and simple catalyst system (Cu₂O/K₃PO₄) in ethanol, an environmentally benign solvent, without the need for specialized ligands or inert atmospheres. nih.gov The use of microwave irradiation dramatically shortens reaction times from hours to minutes, representing a significant step towards sustainable chemical manufacturing. nih.gov
Another key trend is the move towards transition-metal-free synthesis to reduce cost and metal contamination in products. hcmut.edu.vn Researchers have developed a temperature-dependent, highly selective reaction of arynes with 2H-azirines to produce either N-unsubstituted or N-aryl indoles. researchgate.net This method offers excellent control over the product selectivity based on the reaction temperature. researchgate.net Furthermore, domino reactions of commercially available starting materials like 2-methoxytoluenes and benzonitriles provide a metal-free pathway to 2-arylindoles, a related and important structural class. nsf.gov
In the realm of high selectivity, asymmetric catalysis has enabled the synthesis of axially chiral N-arylindoles, which are of great interest for their potential applications in catalysis and materials science. A rhodium-catalyzed asymmetric N-H insertion reaction between indoles and diazonaphthoquinones provides access to these novel chiral scaffolds with excellent enantiomeric ratios. pku.edu.cnacs.org Similarly, the first asymmetric Larock indole (B1671886) synthesis has been developed using a palladium catalyst with a chiral sulfinamide phosphine (B1218219) (SadPhos) ligand, allowing for the rapid construction of a wide array of axially chiral N-arylindole compounds. acs.orgnih.gov
| Synthetic Method | Catalyst/Reagents | Key Features | Reference |
| Fischer Indolisation–N-Arylation | Cu₂O/K₃PO₄, Microwave | One-pot, sustainable solvent (ethanol), rapid | nih.gov |
| Reaction of Arynes with Azirines | KF/18-crown-6 | Transition-metal-free, temperature-controlled selectivity | researchgate.net |
| Asymmetric N-H Insertion | Rhodium(II) carboxylates | Access to axially chiral N-arylindoles, high enantioselectivity | pku.edu.cnacs.org |
| Asymmetric Larock Synthesis | Palladium/Ming-Phos | First asymmetric version, produces axially chiral N-arylindoles | acs.orgnih.gov |
| Domino Reaction | LiN(SiMe₃)₂, CsF | Transition-metal-free synthesis of 2-arylindoles | nsf.govresearchgate.net |
Exploration of Unprecedented Chemical Reactivity Profiles and Transformations
The unique arrangement of the indole nucleus and the ortho-cyano group in 2-(1h-Indol-1-yl)benzonitrile and its derivatives unlocks novel chemical reactivity and transformations. Research has moved beyond simple functional group modifications to explore complex cyclization and annulation cascades that build molecular complexity rapidly.
A significant breakthrough has been the methyl trifluoromethanesulfonate (B1224126) (MeOTf)-induced annulation of N-(2-cyanoaryl)indoles. nih.govacs.org In this transformation, MeOTf acts as an electrophile, activating the nitrile group. This is followed by an intramolecular cyclization where the electron-rich C3 position of the indole ring attacks the activated nitrile carbon. nih.govacs.org This cascade reaction efficiently constructs novel, fused polycyclic indole-indolone scaffolds, such as (Z)-N,11-Dimethyl-10H-indolo[1,2-a]indol-10-imine , from precursors like 2-(3-methyl-1H-indol-1-yl)benzonitrile . acs.org This strategy provides a powerful tool for generating complex heterocyclic systems that would be difficult to access through other means. nih.gov
The reactivity is highly dependent on the substitution pattern. For example, N-(2-cyanophenyl)-indoles with electron-donating groups on the phenyl ring exhibit higher reactivity in these cyclizations. acs.org Conversely, substitution at the C2 position of the indole ring can inhibit the reaction entirely. acs.org
Furthermore, related structures demonstrate analogous reactivity. For instance, the palladium-catalyzed reaction of 2-aminobenzonitriles with aryl halides can lead to intermediates like 2-(2-amino-1H-indol-1-yl)benzonitrile , which then undergoes a second nucleophilic cyclization to afford complex heterocyclic systems like indolo[1,2-a]quinazolines. thieme-connect.de These transformations highlight the rich and often non-obvious reactivity of the N-arylindole benzonitrile core, providing pathways to diverse and valuable molecular frameworks.
| Precursor | Reagents/Conditions | Product Type | Key Transformation | Reference |
| 2-(3-methyl-1H-indol-1-yl)benzonitrile | MeOTf | Indolo[1,2-a]indol-10-imine | Electrophilic nitrile activation followed by intramolecular annulation | nih.govacs.org |
| 2-(2-Aminoaryl)nitriles + Indole | Palladium Catalyst | Indolo[1,2-a]quinazoline | Sequential N-arylation and double nucleophilic cyclization | thieme-connect.de |
| N-aryl indoles | Palladium Catalyst | Cyclopropane-fused indolines | Divergent reactivity pathway via cyclopropanation | researchgate.net |
Advanced Computational Modeling for Predictive Design of Functional Derivatives
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of N-arylindole benzonitriles. These in silico methods provide deep insights into reaction mechanisms, selectivity, and the electronic properties of novel derivatives, thereby guiding experimental design and accelerating discovery.
DFT calculations have been crucial in elucidating the mechanisms of the novel synthetic routes described earlier. For the rhodium-catalyzed asymmetric N-H insertion, DFT studies revealed that the reaction proceeds through a concerted process, rather than a stepwise one. pku.edu.cnacs.org In the asymmetric Larock indole synthesis, kinetic studies and DFT calculations proved that the alkyne migratory insertion is the rate-determining step. acs.orgnih.gov Such mechanistic clarity is vital for optimizing reaction conditions and expanding the substrate scope.
A key application of computational modeling is in explaining the origins of enantioselectivity in asymmetric reactions. For the synthesis of axially chiral N-arylindoles, DFT studies have been used to model the key transition states. acs.orgnih.gov These models show how the steric and electronic properties of the chiral ligand interact with the substrates, leading to the preferential formation of one enantiomer over the other. acs.org This predictive power allows for the rational design of new ligands to improve enantiomeric ratios for challenging substrates.
Beyond reaction dynamics, computational methods are used to predict the intrinsic properties of newly designed functional derivatives. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemical potential, and global hardness can be calculated. researchgate.net These calculations help to forecast the electronic and photophysical characteristics of derivatives, which is essential for designing molecules intended for use in functional materials, such as organic electronics or sensors. mdpi.commatscitech.org
Integration into Complex Molecular Architectures for Next-Generation Functional Materials
The N-arylindole benzonitrile framework is not merely a synthetic target but a versatile building block for constructing complex molecular architectures with advanced functions. The unique structural and electronic properties of these compounds make them ideal candidates for integration into next-generation functional materials, including chiral catalysts and bioactive molecules.
A compelling application is the use of axially chiral N-arylindoles as scaffolds for novel ligands and organocatalysts. pku.edu.cn The atropisomeric N-C axis provides a well-defined chiral environment that can induce high stereoselectivity in chemical reactions. For example, a chiral phosphine ligand derived from an N-arylindole skeleton was successfully applied in a palladium-catalyzed asymmetric allylic alkylation, demonstrating the practical utility of these scaffolds in asymmetric catalysis. pku.edu.cn The development of such organocatalysts from N-arylindoles is a promising avenue for creating efficient and metal-free catalytic systems. nih.gov
The indole nucleus itself is a "privileged scaffold" frequently found in natural products and pharmaceuticals. nih.gov The ability to functionalize and build upon the N-arylindole benzonitrile core allows for its integration into larger, biologically active molecules. The synthesis of complex indole alkaloids found in marine natural products, often achieved without the use of protecting groups, underscores the importance of the indole moiety in creating intricate and potent molecular architectures. nih.gov Derivatives such as 2-(1H-indol-3-yl)-2-oxo-acetamides have been investigated for their antitumor activity, showcasing the potential for these systems in medicinal chemistry. google.com
The electronic properties mentioned in the context of computational modeling also suggest potential applications in materials science. The conjugated system spanning the indole and benzonitrile rings can be tuned through substitution, making these compounds interesting candidates for organic light-emitting diodes (OLEDs), sensors, or other electronic devices. smolecule.com
Q & A
Q. How does crystallography validate the structure of indole-nitrile derivatives?
- Methodological Answer : X-ray diffraction with SHELX software refines crystal structures. While this compound’s structure is not directly reported, related compounds (e.g., 2-(4-methoxyindol-3-yl)acetonitrile) used SHELX-97 for refinement (R-factor = 0.088) . Hydrogen-bonding networks and torsion angles confirm substituent orientations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
